molecular formula C11H12Cl2N2O3 B11762974 ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate

Cat. No.: B11762974
M. Wt: 291.13 g/mol
InChI Key: AHKYBIQQWIFDAQ-XNTDXEJSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a substituted phenylhydrazine moiety linked to a chloroacetate ester. This compound is part of a broader class of (E)-configured hydrazonoacetates, which are widely explored in organic synthesis for their utility as intermediates in pharmaceuticals, agrochemicals, and materials science . The structural uniqueness of this compound arises from the 5-chloro-2-methoxyphenyl group, which imparts distinct electronic and steric properties compared to analogs with different substituents.

Properties

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-8-6-7(12)4-5-9(8)17-2/h4-6,14H,3H2,1-2H3/b15-10+

InChI Key

AHKYBIQQWIFDAQ-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)OC)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Step 1: Diazotization of 5-Chloro-2-Methoxyaniline

  • Reagents : 5-Chloro-2-methoxyaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂).

  • Conditions :

    • Temperature: -10°C to -5°C to prevent premature decomposition of the diazonium salt.

    • Solvent: Aqueous medium with excess HCl to stabilize the intermediate.

    • Time: 30 minutes for complete diazotization.

Step 2: Coupling with Ethyl 2-Chloro-3-Oxobutanoate

  • Reagents : Diazonium salt solution, ethyl 2-chloro-3-oxobutanoate, sodium acetate (NaOAc).

  • Conditions :

    • Temperature: Maintained at -10°C to -5°C to minimize side reactions.

    • Solvent: Methanol or ethyl acetate, depending on the protocol.

    • Time: 2 hours for complete coupling.

    • Additives: Sodium acetate acts as a weak base to neutralize HCl, facilitating the coupling reaction.

Yield : 89% under optimized conditions.

Table 1: Comparative Reaction Parameters for Diazotization-Coupling

ParameterMethod AMethod B
Diazotization SolventWaterWater/Ethyl Acetate
Coupling SolventMethanolEthyl Acetate
Temperature Range-10°C to -5°C0°C to 10°C
Catalyst/AdditiveSodium AcetateTriethylbenzyl Ammonium Chloride
Yield89%76%

Method A prioritizes low-temperature control for higher yields, while Method B employs a phase-transfer catalyst (triethylbenzyl ammonium chloride) to enhance reactivity in a biphasic system.

Alternative Synthetic Routes

Direct Condensation of Hydrazines with α-Chloro-Keto Esters

A less common but efficient approach involves the direct reaction of 5-chloro-2-methoxyphenylhydrazine with ethyl 2-chloroacetoacetate.

  • Reagents : Pre-synthesized 5-chloro-2-methoxyphenylhydrazine, ethyl 2-chloroacetoacetate.

  • Conditions :

    • Solvent: Ethanol or toluene.

    • Temperature: 60–70°C for 4–6 hours.

    • Base: Triethylamine (Et₃N) to deprotonate the hydrazine and accelerate condensation.

Yield : 82–85% after recrystallization.

Key Advantages:

  • Avoids diazotization, reducing the risk of exothermic side reactions.

  • Suitable for large-scale synthesis due to simplified purification.

Industrial-Scale Production and Challenges

Industrial protocols emphasize cost-effectiveness and scalability. A patented method (CN104130159A) highlights:

  • Scale-Up Adjustments :

    • Solvent : Ethyl acetate replaces methanol to improve product solubility and facilitate phase separation.

    • Catalyst : Triethylbenzyl ammonium chloride enhances reaction rates in biphasic systems.

    • Workflow :

      • Diazotization at 0–10°C with rigorous stirring.

      • Coupling in ethyl acetate/water with continuous pH monitoring.

      • Extraction and drying to isolate the crude product.

Purity : >98% after column chromatography.
Throughput : 5 kg batches with 76% yield.

Stereochemical Control and Analytical Validation

The (2E)-configuration is critical for biological activity. Key strategies to ensure stereoselectivity include:

  • Low-Temperature Control : Suppresses isomerization during coupling.

  • Intramolecular Hydrogen Bonding : Stabilizes the Z-configuration precursor, which tautomerizes to the E-form upon isolation.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.27 (s, 1H, NH), 7.18–6.89 (m, 4H, aromatic), 4.39 (q, 2H, -OCH₂), 3.81 (s, 3H, -OCH₃), 1.41 (t, 3H, -CH₃).

  • IR : Peaks at 1732 cm⁻¹ (C=O ester), 1613 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Research

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate is utilized in the synthesis of novel chemical entities. Its unique structure allows it to serve as a versatile intermediate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

Pharmaceutical Research

This compound plays a crucial role as an intermediate in the synthesis of several pharmaceutical agents, including anticoagulants like Apixaban. The synthesis pathway typically involves multiple steps where this compound is transformed into active pharmaceutical ingredients (APIs).

Biological Studies

In biological research, this compound acts as a reagent in various assays. It has been shown to exhibit antimicrobial properties against a range of bacterial strains, which positions it as a candidate for further development in antimicrobial therapies.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of derivatives related to this compound against various bacterial strains. The results indicated significant bactericidal activity and potential antibiofilm properties, making it a promising candidate for treating persistent infections .

Pharmaceutical Intermediate

Research highlighted the compound's role in synthesizing Apixaban, emphasizing its importance in drug formulation processes. The synthesis involves multiple reaction steps where this compound serves as a critical building block .

Toxicity Studies

Toxicity assessments of derivatives have shown low cytotoxicity profiles with IC50 values greater than 60 μM. This suggests that these compounds are relatively safe for further development and potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s phenyl ring has 5-chloro and 2-methoxy substituents, differentiating it from structurally related hydrazonoacetates. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key References
Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate 4-methoxy C₁₁H₁₂ClN₂O₃ 255.7
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate 3,5-dichloro C₁₀H₉Cl₃N₂O₂ 295.5
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 4-methoxy-2-nitro C₁₁H₁₂ClN₃O₅ 301.7
Ethyl (2E)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate 2-chloro C₁₀H₁₀Cl₂N₂O₂ 261.1
  • Nitro groups (e.g., in the 4-methoxy-2-nitro analog) increase electrophilicity, accelerating reactions like nucleophilic substitution or cyclization . Chlorine atoms (as in 3,5-dichloro or 2-chloro analogs) enhance lipophilicity, affecting solubility and biological activity .
  • Steric Effects :

    • Ortho substituents (e.g., 2-methoxy in the target compound) introduce steric hindrance, influencing reaction kinetics and crystal packing .

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 4-methoxy-2-nitro derivative) melt at 127°C , while dichloro analogs (e.g., 3,5-dichloro) have higher molecular weights but similar melting ranges .
  • Hydrogen Bonding: Methoxy and chloro substituents participate in hydrogen-bonded networks, influencing crystal packing. For example, (Z)-ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate forms C–H···O and N–H···Cl interactions .

Biological Activity

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate, a compound with the molecular formula C11H13ClN2O3, has garnered attention in various fields of biological research. Its unique structure, characterized by a chloro group and a methoxyphenyl group, positions it as a potential candidate for therapeutic applications, including anticancer and anti-inflammatory activities.

  • Molecular Weight : 256.68 g/mol
  • CAS Number : 27143-07-3
  • IUPAC Name : this compound
  • Appearance : Light yellow to dark yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. Additionally, the methoxy group may undergo metabolic transformations that yield active metabolites.

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that related hydrazone derivatives possess notable activity against colon carcinoma and other malignancies. The presence of electron-donating groups such as methoxy enhances the anticancer potential by increasing the compound's reactivity towards cellular targets.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)
Compound AHCT-151.61 ± 1.92
Compound BA-4311.98 ± 1.22
Ethyl (Z)-CMCF-7<10

Anti-inflammatory Activity

This compound has been investigated for its potential anti-inflammatory properties. Compounds of this class have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives, including this compound, against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent.
  • Mechanistic Insights :
    Further investigations using molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, suggesting a multifaceted mechanism of action that warrants further exploration in preclinical studies.

Q & A

Q. What are the standard synthetic routes for ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate?

The compound is typically synthesized via diazotization and coupling reactions. A common method involves reacting 4-methoxyaniline with ethyl 2-chloroacetoacetate under acidic conditions (HCl/NaNO₂), yielding the hydrazono intermediate. This reaction proceeds via formation of a diazonium salt from the aniline derivative, followed by coupling with the active methylene group of ethyl 2-chloroacetoacetate . Optimized conditions (e.g., 0–5°C for diazotization, 2–4 h reaction time) yield ~77% purity, with recrystallization in methanol improving purity to >99% .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation of solvents (e.g., methanol or ethyl acetate). Data collection employs CuKα radiation (λ = 1.54184 Å), and structures are solved using SHELXS/SHELXD for phase determination, followed by refinement with SHELXL . Key metrics include dihedral angles between aromatic planes (e.g., 7.35–18.23° for related hydrazones) and hydrogen-bonding networks (e.g., N—H⋯O and C—H⋯O interactions) . WinGX and ORTEP are used for visualization and geometry analysis .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Catalytic systems like Bi(OTf)₃ (5 mol%) in nitromethane at 100°C enhance coupling efficiency, achieving ~89% yield in 16 h . Solvent selection (e.g., toluene or DMF) and stoichiometric control (1.2 equiv. of ethyl glyoxalate) minimize side reactions. Post-reaction acid hydrolysis (1N HCl) and vacuum distillation improve purity .

Q. What analytical methods resolve contradictions in reported structural parameters?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., between Z/E isomers) are addressed via:

  • DFT calculations : To compare experimental vs. theoretical bond lengths/angles.
  • High-resolution SCXRD : Re-measuring cell parameters (e.g., a = 4.6152 Å, β = 90.692°) to validate space group assignments (e.g., P2₁/c) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π⋯π stacking vs. H-bonding) to explain packing differences .

Q. How does the compound’s hydrazone moiety influence its reactivity in heterocyclic synthesis?

The hydrazone acts as a bifunctional synthon:

  • Electrophilic site : The chloroacetate group undergoes nucleophilic substitution with amines or thiols.
  • Cyclization : Intramolecular attack by the hydrazine nitrogen forms pyrazole or indole derivatives under basic conditions (e.g., triethylamine in toluene at 90°C) .
  • Coordination chemistry : The N—N and C=O groups chelate metal ions (e.g., Bi³⁺), enabling catalytic applications .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to control nucleation.
  • Temperature gradients : Slow cooling from 60°C to RT reduces disorder.
  • Seeding : Introduce microcrystals from prior batches to induce ordered growth .

Q. How are spectroscopic data interpreted to confirm the Z/E configuration?

  • ¹H NMR : Z-isomers show deshielded hydrazone NH protons (δ ~10–12 ppm) due to intramolecular H-bonding with the ester carbonyl.
  • IR : ν(C=O) at ~1700 cm⁻¹ (ester) and ν(N—H) at ~3200 cm⁻¹ confirm hydrazone formation .
  • SCXRD : Definitive assignment via torsional angles (e.g., C—N—N—C < 10° for Z-configuration) .

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